N-benzhydrylpiperidine-1-carboxamide
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Overview
Description
N-benzhydrylpiperidine-1-carboxamide, also known as BTCP, is a synthetic compound that belongs to the piperidine family. It was first synthesized in the 1970s and has been extensively studied for its potential use in the treatment of various neurological disorders.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including N-benzhydrylpiperidine-1-carboxamide, serve as essential building blocks in drug development. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for constructing biologically active compounds . Researchers have explored the synthesis of substituted piperidines using various methods, aiming to create novel pharmaceutical agents. The piperidine moiety often appears in drugs due to its favorable pharmacokinetic properties and interactions with biological targets.
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine , exhibit potent antioxidant activity. Piperine, found in plants of the Piperaceae family, can hinder or suppress free radicals, making it valuable for combating oxidative stress .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus, which is present in n-benzhydrylpiperidine-1-carboxamide, have been utilized in different therapeutic applications .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives have been reported to influence various biochemical pathways .
properties
IUPAC Name |
N-benzhydrylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(21-14-8-3-9-15-21)20-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRBTNMRGMHPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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